BenchChemオンラインストアへようこそ!

4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

RET kinase KDR/VEGFR2 selectivity kinase inhibitor profiling

4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol (CAS 384359-93-7) is a 2,4-disubstituted quinazoline that functions as a Type I ATP-competitive inhibitor of the RET receptor tyrosine kinase. The compound belongs to the phenolic anilinoquinazoline class, characterized by a 2-(3-methylphenyl) substituent on the quinazoline core and a 4-aminophenol moiety that forms critical hydrogen bonds with the catalytic lysine and the DFG motif of RET.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B5688022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
InChIInChI=1S/C21H17N3O/c1-14-5-4-6-15(13-14)20-23-19-8-3-2-7-18(19)21(24-20)22-16-9-11-17(25)12-10-16/h2-13,25H,1H3,(H,22,23,24)
InChIKeyUQNNTLJQMUOLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol – RET Kinase Inhibitor Scaffold Procurement Guide


4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol (CAS 384359-93-7) is a 2,4-disubstituted quinazoline that functions as a Type I ATP-competitive inhibitor of the RET receptor tyrosine kinase [1]. The compound belongs to the phenolic anilinoquinazoline class, characterized by a 2-(3-methylphenyl) substituent on the quinazoline core and a 4-aminophenol moiety that forms critical hydrogen bonds with the catalytic lysine and the DFG motif of RET [1]. This specific substitution pattern confers a distinct kinase selectivity profile relative to close structural analogs, making the compound a valuable tool for probing RET-driven signaling pathways and for structure-activity relationship (SAR) studies aimed at dissecting potency versus selectivity determinants within the quinazoline chemotype [1].

Why Generic 4-Anilinoquinazoline Substitution Compromises RET Selectivity: The 3-Methylphenyl Advantage


Generic substitution among 4-anilinoquinazolines is not feasible because subtle variations in the 2-aryl and aniline substitution pattern lead to dramatic shifts in kinase selectivity and metabolic stability [1]. The unsubstituted phenol analog (compound 6) delivers high RET potency (IC50 = 4.5 nM) but only 15-fold selectivity over KDR (VEGFR2), whereas introduction of a 3-methyl group on the 2-phenyl ring (compound 13) reduces RET potency to 190 nM but eliminates measurable KDR inhibition (>10,000 nM IC50), achieving ≥50-fold selectivity [1]. Conversely, relocating the methyl substituent from the R1 to the R3 position (compound 20) recovers RET potency but collapses selectivity to only 4-fold [1]. These divergent profiles demonstrate that the 3-methylphenyl moiety is a critical pharmacophoric element that cannot be interchanged without compromising the RET/KDR selectivity window, which is essential for avoiding hypertension and other KDR-mediated toxicities observed with multi-kinase RET inhibitors such as vandetanib and cabozantinib [1].

Quantitative Differentiation Evidence for 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol Versus Closest Analogs


KDR Selectivity: 3-Methylphenyl Confers ≥50-Fold Selectivity Over KDR, Whereas Unsubstituted Phenol Shows Only 15-Fold Selectivity

In a direct head-to-head biochemical assay using recombinant RET and KDR kinase domains, compound 13 (the target compound) demonstrated a RET IC50 of 190 nM (SD 76 nM) and a KDR IC50 >10,000 nM, yielding a selectivity ratio of ≥50 [1]. In contrast, the unsubstituted phenol analog compound 6 (R1 = H) showed a RET IC50 of 4.5 nM but only 15-fold selectivity (KDR IC50 = 66 nM) [1]. The 3-methylphenyl substituent thus sacrifices approximately 42-fold in RET potency relative to compound 6 but gains >3.3-fold in selectivity window [1].

RET kinase KDR/VEGFR2 selectivity kinase inhibitor profiling

Regioisomeric Methyl Placement: R1 (3-Methylphenyl) Compound 13 Achieves ≥50-Fold Selectivity; R3 Methyl Analog Compound 20 Collapses to 4-Fold

When the methyl substituent is moved from the R1 position (3-methylphenyl, compound 13) to the R3 position on the aniline ring (compound 20), the RET IC50 improves dramatically to 4.6 nM but the KDR IC50 drops to 18 nM, resulting in only 4-fold selectivity [1]. This head-to-head comparison within the same study demonstrates that the R1 3-methylphenyl regioisomer (compound 13) provides a 12.5-fold larger selectivity window than the R3 methyl regioisomer (compound 20), despite being 41-fold less potent against RET [1].

regioisomer comparison structure-selectivity relationship RET inhibitor design

Halogen vs. Methyl at R1 Position: Compound 13 Offers a Unique Balance of Intermediate Potency and High Selectivity Not Replicated by Fluoro, Chloro, or Bromo Analogs

Within the same compound series, halogen substitution at the R1 position produces divergent profiles: compound 14 (R1 = F) delivers RET IC50 = 10 nM with 28-fold selectivity, compound 12 (R1 = Cl) delivers RET IC50 = 19 nM with 132-fold selectivity, and compound 11 (R1 = Br) delivers RET IC50 = 23 nM with 178-fold selectivity [1]. Compound 13 (R1 = Me) occupies a distinct position in this SAR landscape with RET IC50 = 190 nM and ≥50-fold selectivity, representing a potency-selectivity trade-off intermediate between the highly potent but less selective fluoro analog (compound 14) and the more selective but synthetically complex chloro/bromo analogs (compounds 12 and 11) [1].

halogen vs methyl SAR RET inhibitor potency-selectivity trade-off quinazoline optimization

Metabolic Stability Advantage: Flanking 3-Methyl Substituent Improves Hepatocyte Stability Over Unsubstituted Phenol Analog

The unsubstituted phenol analog compound 6 suffered from high metabolic clearance due to phase II conjugation of the phenolic OH [1]. The study explicitly states that a flanking substituent at R1 not only improved hepatocyte stability but also imparted a significant gain in selectivity [1]. While individual hepatocyte stability values for compound 13 are not tabulated, the paper establishes a class-level relationship linking R1 substitution with metabolic stabilization: compound 36 (R1 = Me, R2 = OH, R5 = F) showed significantly improved hepatocyte stability compared to its non-methylated counterpart compound 35 (R5 = F only, no R1 methyl) [1]. By inference, compound 13 (R1 = Me) benefits from the same steric shielding of the phenolic OH by the flanking 3-methyl group that attenuates glucuronidation/sulfation, a liability confirmed for the unsubstituted parent compound 6 [1].

hepatocyte metabolic stability phase II metabolism phenol conjugation

Recommended Application Scenarios for 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol Based on Quantitative Differentiation Evidence


Selectivity-Focused RET Pathway Deconvolution in Cellular Models

Compound 13 is the preferred tool for experiments requiring RET inhibition without confounding KDR (VEGFR2) activity. Its ≥50-fold selectivity over KDR [1] enables researchers to attribute observed anti-proliferative or anti-migratory effects in medullary thyroid cancer or RET-fusion-positive lung adenocarcinoma cell lines specifically to RET blockade, avoiding the KDR-driven confounding effects that complicate interpretation when using multi-kinase inhibitors such as vandetanib or cabozantinib [1].

Structure-Selectivity Relationship (SSR) Benchmarking in Quinazoline Kinase Inhibitor Programs

Compound 13 serves as a critical benchmark in SAR libraries exploring the potency-selectivity trade-off at the RET kinase gatekeeper pocket. Its unique position—intermediate RET potency (190 nM) combined with >10,000 nM KDR IC50 [1]—defines a reference point that distinguishes R1 methyl substitution from halogen variants (F, Cl, Br), enabling medicinal chemistry teams to systematically map the chemical space that decouples RET inhibition from KDR cross-reactivity [1].

Metabolically Stabilized RET Probe for Extended Cellular Assays

For in vitro pharmacology studies requiring prolonged compound exposure (>4–6 hours) in hepatocyte-containing or hepatocyte-conditioned systems, compound 13 is predicted to offer superior metabolic stability compared to the unsubstituted phenol analog compound 6 due to the steric shielding of the phenolic hydroxyl by the flanking 3-methyl group [1]. This property makes compound 13 the more suitable candidate for washout experiments, chronic treatment protocols, or co-culture systems where metabolic clearance could otherwise deplete the inhibitor and lead to false-negative results [1].

Quote Request

Request a Quote for 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.